Product packaging for Formestane(Cat. No.:CAS No. 566-48-3)

Formestane

Cat. No.: B1683765
CAS No.: 566-48-3
M. Wt: 302.4 g/mol
InChI Key: OSVMTWJCGUFAOD-KZQROQTASA-N

Description

Historical Context of Formestane Discovery and Development in Endocrine Oncology

The history of aromatase inhibitors (AIs) as a therapeutic approach in endocrine oncology is marked by the search for selective and potent agents to suppress estrogen synthesis. Early attempts at endocrine therapy for breast cancer included surgical adrenalectomy and the use of compounds like aminoglutethimide (B1683760), which was initially developed as an antiepileptic drug but was later found to inhibit aromatization. aacrjournals.orgwikipedia.org However, aminoglutethimide also inhibited other adrenal steroid synthesis pathways, necessitating corticosteroid coadministration and leading to significant toxicity. aacrjournals.orgoup.com

Inspired by research into aromatization, the development of selective aromatase inhibitors began in the early 1970s. oup.comoup.com This pioneering work led to the discovery of 4-hydroxyandrostenedione (4-OH-A), later known as this compound. aacrjournals.orgoup.com this compound emerged from systematic structure/function studies on steroidal aromatase inhibitors. wikipedia.org A pilot study reporting that 4-hydroxyandrostenedione caused antitumor effects in patients with metastatic breast cancer was a significant clinical event in its development. aacrjournals.org Unlike aminoglutethimide, this compound did not affect adrenal hormone synthesis and did not exhibit androgenic activity following parenteral administration. aacrjournals.org this compound was the first "selective aromatase inhibitor" and the first agent specifically approved for this purpose. oup.comwikipedia.org

Evolution of Aromatase Inhibitors and this compound's Position as a Second-Generation Agent

The evolution of aromatase inhibitors is typically categorized into generations based on their selectivity and potency. Aminoglutethimide is often considered a first-generation inhibitor, characterized by its non-selectivity in inhibiting steroid synthesis. wikipedia.orgnih.gov

This compound is classified as a second-generation aromatase inhibitor. nih.govtaylorandfrancis.com It represented a breakthrough as the first steroidal AI active via an irreversible inhibition mechanism. taylorandfrancis.com Second-generation AIs like this compound and fadrozole (B1662666) were developed with the intention of overcoming the side effects associated with aminoglutethimide and achieving greater selectivity. nih.gov While this compound was a promising second-generation inhibitor and was the subject of several clinical trials, further studies indicated that it did not consistently block aromatase sufficiently to demonstrate improved efficacy over aminoglutethimide in all contexts, leading to the pursuit of more potent inhibitors. oup.com Other second-generation inhibitors included fadrozole and vorozole (B144775). taylorandfrancis.commdpi.com

The development of third-generation aromatase inhibitors, such as the nonsteroidal anastrozole (B1683761) and letrozole (B1683767), and the steroidal exemestane (B1683764), marked a significant advancement. aacrjournals.orgoup.com These agents are more potent and selective, capable of suppressing plasma estradiol (B170435) levels to nearly undetectable concentrations. oup.comnih.gov The clinical success of these newer, often orally active, AIs led to a decline in the use of this compound, although it remains available in some regions for estrogen receptor-positive breast cancer in postmenopausal women. wikipedia.orgtaylorandfrancis.com

Here is a table summarizing the generations of aromatase inhibitors:

GenerationExamplesKey Characteristics
First GenerationAminoglutethimideNon-selective steroid synthesis inhibition. wikipedia.orgnih.gov
Second GenerationThis compound, Fadrozole, Vorozole, AtamestaneMore selective for aromatase; this compound is a steroidal irreversible inhibitor. nih.govtaylorandfrancis.commdpi.comwikipedia.org
Third GenerationAnastrozole, Letrozole, ExemestaneHighly potent and selective; significant estrogen suppression. aacrjournals.orgoup.comnih.gov

Current Research Significance of this compound in Contemporary Oncology and Endocrinology

While newer aromatase inhibitors have largely superseded this compound in routine clinical practice due to their improved potency and oral bioavailability, this compound retains significance in contemporary academic research, particularly in understanding the evolution of endocrine therapies and the mechanisms of aromatase inhibition. wikipedia.orgtaylorandfrancis.com

Research involving this compound contributes to the broader understanding of steroidal aromatase inactivators, which act as suicide inhibitors by irreversibly binding to the aromatase enzyme. taylorandfrancis.compatsnap.compatsnap.com This mechanism differs from that of non-steroidal inhibitors, which typically bind reversibly. taylorandfrancis.com Studies on this compound have helped elucidate the impact of irreversible aromatase inhibition on estrogen suppression. patsnap.com

Although its clinical use has decreased, this compound is still available and its properties continue to be relevant in specific research contexts, including studies exploring resistance mechanisms to aromatase inhibitors and the development of novel endocrine agents. taylorandfrancis.com Its historical role as the first selective aromatase inhibitor provides a crucial reference point in the narrative of targeted breast cancer therapies. oup.comoup.com Furthermore, research continues into analytical methods for detecting this compound, relevant in fields such as sports science due to its potential for misuse. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O3 B1683765 Formestane CAS No. 566-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,22H,3-10H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVMTWJCGUFAOD-KZQROQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034113
Record name 4-Hydroxyandrostenedione
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Insoluble
Record name Formestane
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CAS No.

566-48-3
Record name Formestane
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Record name Formestane [INN:BAN]
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Record name Formestane
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Record name 566-48-3
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Record name 4-Hydroxyandrostenedione
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Record name 4-Androsten-4-ol-3,17-dione
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Record name FORMESTANE
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Mechanisms of Action of Formestane

Irreversible Aromatase Inhibition: "Suicide Inhibitor" Characteristics

Formestane is characterized as an irreversible inhibitor of aromatase, often referred to as a "suicide inhibitor". patsnap.compatsnap.comnih.govtaylorandfrancis.comresearchgate.net This designation stems from its unique interaction with the enzyme, leading to its inactivation. patsnap.comresearchgate.net

Covalent Binding to Aromatase Enzyme (CYP19A1)

As a steroidal inhibitor, this compound is a substrate analogue that competes with endogenous androgens, such as androstenedione (B190577), for the binding site on the aromatase enzyme. nih.govnih.govtaylorandfrancis.comresearchgate.net Upon binding, this compound is processed by the enzyme, similar to its natural substrates. taylorandfrancis.com This enzymatic action converts this compound into a chemically reactive intermediate. taylorandfrancis.com This intermediate then forms a stable, covalent bond with the active site of the aromatase enzyme. taylorandfrancis.com This covalent binding is permanent and effectively inactivates the enzyme molecule. patsnap.compatsnap.comnih.govmedkoo.com

Enzymatic Degradation Post-Binding

The irreversible binding of this compound to the aromatase enzyme not only inactivates the enzyme but also leads to its enzymatic degradation. patsnap.com The bound enzyme is subsequently broken down by the body. patsnap.com This process means that the body must synthesize new aromatase enzymes to restore activity. patsnap.com Research suggests that while some aromatase inhibitors may increase aromatase protein levels through stabilization and reduced protein turnover, 4-hydroxyandrostenedione (this compound) did not show this effect in cultured human tumor cells. nih.gov

Impact on Estrogen Biosynthesis Pathways

By irreversibly inhibiting aromatase, this compound significantly impacts the synthesis of estrogens in the body. patsnap.comwikipedia.orgpatsnap.commedkoo.comnih.gov

Conversion of Androgens to Estrogens in Postmenopausal Women

In postmenopausal women, the primary source of estrogen production shifts from the ovaries to peripheral tissues, such as adipose tissue, muscle, and breast tissue. patsnap.comnih.govnih.gov In these tissues, the aromatase enzyme is responsible for converting androgenic precursors, primarily androstenedione and testosterone (B1683101), into estrogens, specifically estrone (B1671321) and estradiol (B170435). patsnap.compatsnap.comnih.govnih.govresearchgate.netnih.govwikipedia.org this compound blocks this crucial conversion step. patsnap.compatsnap.comnih.govmedkoo.com

Reduction of Estradiol and Estrone Levels

The inhibition of aromatase by this compound leads to a significant reduction in the levels of circulating estrogens, particularly estradiol and estrone. researchgate.netnih.govnih.gov Studies in postmenopausal women with breast cancer have shown that intramuscular administration of this compound results in significant reductions in plasma estradiol levels, generally ranging from about 50% to 70% from baseline, observed within 24 hours and sustained for up to 7 months of treatment. researchgate.netnih.gov Plasma estrone and estrone sulfate (B86663) levels were also significantly suppressed after four weeks of treatment in clinical studies. nih.gov

Data illustrating the reduction in estrogen levels can be summarized as follows, based on research findings:

Estrogen MeasuredPatient PopulationThis compound Dose/FrequencyObserved Reduction in Plasma LevelsTimeframe of ObservationSource
EstradiolPostmenopausal women250 or 500 mg IM every 2 weeksGenerally 50-70% from baselineUp to 7 months researchgate.netnih.gov
Estrone, Estradiol, Estrone sulfatePostmenopausal BC patients250 mg or 500 mg IM every 2 weeksSignificantly suppressed (P < 0.001)After 4 weeks nih.gov

(Note: This table is generated based on data presented in the text from the cited sources.)

Selectivity Profile and Effects on Other Steroidogenic Pathways

This compound is described as a selective aromatase inhibitor. wikipedia.orgncats.ionih.gove-mjm.org Its primary target is the aromatase enzyme (CYP19A1), and its specificity for this enzyme minimizes its impact on other physiological systems and steroidogenic pathways. patsnap.comnih.gov Unlike some older, less selective inhibitors such as aminoglutethimide (B1683760), this compound does not significantly interfere with the synthesis of other corticosteroids, thus eliminating the need for corticosteroid coadministration. e-mjm.org This selectivity contributes to its targeted action on estrogen production without broadly affecting other crucial steroid hormone synthesis pathways. patsnap.comnih.govaacrjournals.org

Non-interference with Cortisol and Aldosterone (B195564) Synthesis

Studies have indicated that this compound does not significantly interfere with the synthesis of cortisol and aldosterone, two crucial steroid hormones produced by the adrenal glands aacrjournals.orgnih.gov. Cortisol is a glucocorticoid involved in stress response, metabolism, and immune function, while aldosterone is a mineralocorticoid that regulates salt and water balance and blood pressure ki.sefrontiersin.org.

Unlike some earlier aromatase inhibitors, such as aminoglutethimide, which inhibited other cytochrome P-450 enzymes involved in steroid biosynthesis, including those necessary for cortisol and aldosterone production, this compound has demonstrated a higher degree of selectivity for the aromatase enzyme (CYP19A1) nih.govbioscientifica.com. This selectivity is advantageous as it avoids the need for glucocorticoid or mineralocorticoid replacement therapy that was sometimes required with less selective inhibitors bioscientifica.com.

Clinical studies, including those involving postmenopausal breast cancer patients, have shown that while this compound effectively suppresses estrogen levels, no consistent changes in serum aldosterone or cortisol levels were observed nih.gov. This suggests that this compound's inhibitory action is largely confined to the aromatase enzyme without significantly impacting the enzymatic pathways responsible for cortisol and aldosterone synthesis in the adrenal cortex aacrjournals.orgnih.govnih.gov.

Research findings supporting the non-interference with cortisol and aldosterone synthesis are summarized in the table below:

Study TypePatient PopulationThis compound Dose and AdministrationKey Finding on Cortisol/AldosteroneCitation
Endocrine and Pharmacokinetic StudyPostmenopausal breast cancer patientsOral doses (62.5-500 mg daily)No consistent changes in aldosterone, cortisol, or 17-hydroxyprogesterone levels observed. nih.gov
Review of Aromatase Inhibition PharmacodynamicsPatientsParenteral administrationNo significant effects on hormone synthetic pathways other than estrogen synthesis. nih.govaacrjournals.org
Review of Aromatase InhibitorsPostmenopausal womenNot specified (parenteral)Does not significantly affect cortisol, aldosterone, or thyroxine. nih.gov

Minor Androgenic Activity via 4-Hydroxytestosterone (B1222710)

This compound is known to act as a prohormone to 4-hydroxytestosterone drugbank.comdrugbank.comwikipedia.orgmedkoo.comxn--80aabqbqbnift4db.xn--p1ai. 4-Hydroxytestosterone is an active steroid metabolite of this compound drugbank.comdrugbank.comwikipedia.orgmedkoo.comxn--80aabqbqbnift4db.xn--p1ainih.govhmdb.ca. This metabolite has been shown to possess weak androgenic activity drugbank.comwikipedia.orgmedkoo.comxn--80aabqbqbnift4db.xn--p1ai.

The conversion of this compound to 4-hydroxytestosterone contributes to a minor androgenic component associated with the drug nih.gov. This minor androgenic activity has been reflected in studies by a dose-related fall in serum levels of sex hormone binding globulin (SHBG) nih.govnih.gov. SHBG is a protein that binds to sex hormones, including androgens, in the bloodstream. A decrease in SHBG levels can result in an increase in the free, biologically active fractions of these hormones.

While 4-hydroxytestosterone is a metabolite with androgenic properties, the androgenic activity observed with this compound is generally considered minor nih.gov. Studies have indicated that this effect is typically not associated with clinical androgenic side effects when this compound is administered at therapeutic doses nih.gov. However, the conversion to an active androgenic metabolite is a notable aspect of this compound's metabolic profile. drugbank.comnih.govhmdb.caebi.ac.uk

Research findings related to the androgenic activity via 4-hydroxytestosterone are presented below:

Study TypeSubject/PopulationObservationIndication of Androgenic ActivityCitation
Review of Aromatase Inhibition PharmacodynamicsPatientsDose-related fall in serum sex hormone binding globulin levels.Reflection of a minor androgenic component of the drug. nih.gov
Endocrine and Pharmacokinetic StudyPostmenopausal breast cancer patientsSerum levels of sex hormone binding globulin fell by about 15% with 250 mg daily.Reflecting its minor androgenic activity. nih.gov
Review of this compound PropertiesNot specifiedActs as a prohormone to 4-hydroxytestosterone.4-hydroxytestosterone displays weak androgenic activity. drugbank.comwikipedia.orgmedkoo.comxn--80aabqbqbnift4db.xn--p1ai
In vitro and in vivo metabolic studiesHorses4-hydroxytestosterone identified as a metabolite of this compound.Confirms the metabolic conversion to an androgenic steroid. ebi.ac.uk
Review of 4-HydroxytestosteroneNot specified4-Hydroxytestosterone can bind to an androgen receptor.Mechanism for potential androgenic effects at the cellular level. drugbank.com

Preclinical Research on Formestane

In vitro Studies of Aromatase Inhibition Kinetics

In vitro studies have demonstrated that Formestane acts as a competitive and irreversible inhibitor of human aromatase. uniroma1.itnih.gov This means that this compound competes with natural androgen substrates, such as androstenedione (B190577) and testosterone (B1683101), for binding to the active site of the aromatase enzyme. uniroma1.itresearchgate.net Upon binding, this compound causes a permanent inactivation of the enzyme. nih.govresearchgate.net Research has shown that this compound can exhibit more potent inhibition of aromatase in breast tumor biopsy samples compared to other inhibitors like aminoglutethimide (B1683760) and testolactone. researchgate.net Studies comparing this compound to other aromatase inhibitors like letrozole (B1683767) and chrysin (B1683763) have shown similar inhibitory constants for both wild-type and certain variant forms of the aromatase enzyme. oup.comoup.com

Interactive Table 1: In Vitro Inhibition Data (Illustrative based on search results)

InhibitorEnzyme TypeIC50 (nM) (Wild-Type)Ki (nM) (Wild-Type)
This compoundHuman AromataseSimilar to Letrozole/Chrysin oup.comoup.comSimilar to Letrozole/Chrysin oup.comoup.com
LetrozoleHuman Aromatase1.3 ± 0.2 oup.com0.7 ± 0.2 oup.com
AminoglutethimideHuman Aromatase1.3 ± 0.2 oup.com0.7 ± 0.2 oup.com

Note: Specific IC50 and Ki values for this compound wild-type human aromatase were not explicitly found in the snippets but were stated to be similar to Letrozole and Chrysin in one study. oup.comoup.com Aminoglutethimide values are included for comparison as presented in the same source.

Cellular Models of Estrogen-Dependent Cancer

Cellular models, particularly estrogen receptor-positive breast cancer cell lines, are crucial for studying the direct effects of this compound on cancer cell growth and viability. mdpi.comnih.gov These models help to understand how inhibiting aromatase and subsequently reducing estrogen availability impacts cancer cells that rely on estrogen for proliferation. smolecule.comnih.gov

MCF-7 Cell Line Studies

The MCF-7 cell line, an estrogen receptor-positive human breast cancer cell line, is widely used in preclinical research. mdpi.comnih.gov Studies using MCF-7 cells have shown that their proliferation is stimulated by estrogens, even at low concentrations. nih.gov this compound, by inhibiting aromatase and reducing estrogen levels, is expected to inhibit the growth of these estrogen-dependent cells. Research has explored the combined inhibitory effects of this compound with other agents, such as Herceptin, on specific subpopulations of breast cancer cells, including CD44+/CD24low cells. nih.gov These studies suggest that this compound's inhibition of aromatase can cooperate with other targeted therapies to inhibit cell growth. nih.gov

Animal Models of Hormone-Sensitive Tumors

Animal models are essential for evaluating the efficacy of this compound in a more complex biological system that mimics the tumor microenvironment and systemic hormone regulation. frontiersin.org These models allow for the assessment of this compound's effects on tumor growth, regression, and hormone levels in vivo. researchgate.netthieme-connect.com

Chemically-Induced Mammary Carcinoma Models in Rats

Chemically-induced mammary carcinoma models in rats, often using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), are well-established for studying estrogen receptor-positive breast cancer. thieme-connect.comtaylorandfrancis.comnih.gov These tumors are typically estrogen-sensitive and responsive to aromatase inhibitors like this compound. thieme-connect.com Studies in DMBA-induced rat mammary carcinoma models have demonstrated that this compound treatment can significantly reduce neoplastic growth. nih.govthieme-connect.comnih.gov Compared to unopposed tumor growth, this compound treatment has been shown to reduce tumor growth by a significant percentage. nih.govthieme-connect.com For example, one study reported a 50% reduction in neoplastic growth after 21 days of this compound treatment compared to a control group with unopposed tumor growth. nih.govthieme-connect.com this compound has also been shown to reduce tumor mass and number in these models. thieme-connect.com The antitumour activity of this compound in these models has been noted, with tumor regression observed in a high percentage of treated animals, sometimes exceeding the regression rates seen with other agents like aminoglutethimide or tamoxifen (B1202) in certain studies. researchgate.net

Interactive Table 2: Effect of this compound on Tumor Growth in DMBA-Induced Rat Model (Illustrative based on search results)

Treatment GroupTumor Area after 21 Days (mm²)Reduction in Neoplastic Growth (%)
Vehicle Control~1400 thieme-connect.com0
This compound~700 thieme-connect.com~50 nih.govthieme-connect.com

Note: Data is illustrative based on reported findings and may vary depending on specific study parameters.

Studies in Ovariectomized Rodents

Studies in ovariectomized rodents are used to investigate the effects of this compound in the absence of ovarian estrogen production, simulating a postmenopausal state. nih.govnih.govaacrjournals.org In ovariectomized rats, this compound, as an aromatase inhibitor, reduces estrogen biosynthesis in tissues where it occurs. nih.gov While bilateral ovariectomy can induce osteopenic skeletal changes in female rats, this compound administered to ovariectomized rats has been shown to slightly reduce these changes in the osseous system in some studies. nih.gov Additionally, studies in ovariectomized rats have investigated the effects of this compound on parameters beyond tumor growth, such as bile secretion and cholesterol metabolism. nih.gov this compound administered to ovariectomized rats decreased bile secretion and diminished the conversion of cholesterol to certain bile acids. nih.gov Studies in ovariectomized mice bearing human mammary tumors have also shown significant inhibition of tumor growth with this compound treatment compared to untreated controls. researchgate.net

Investigation of this compound's Interaction with DNA

Research has also explored the potential interactions of this compound with DNA. Studies using techniques such as fluorescence spectroscopy, UV-Vis spectroscopy, and voltammetry have investigated the mode of interaction between this compound and both single and double-stranded DNA at physiological conditions. nih.govaun.edu.eg These studies suggest that this compound can interact with double-stranded DNA through an intercalative mode of binding, where it inserts itself between the DNA bases. nih.gov The strength of this interaction appears to be independent of ionic strength. nih.gov Binding constants for this compound's interaction with double-stranded DNA have been calculated, indicating an association between the compound and DNA. nih.gov The association between this compound and DNA has been observed to be maximum at a pH of 7.4, which is the approximate pH of human blood. nih.gov

Interactive Table 3: this compound Binding Constants with DNA at pH 7.4 nih.gov

DNA TypeBinding Constant (M⁻¹)
Double-stranded DNA1.52 × 10⁵
Single-stranded DNA1.24 × 10⁶

Clinical Efficacy and Therapeutic Applications of Formestane

Treatment of Hormone-Sensitive Breast Cancer in Postmenopausal Women

Formestane has demonstrated antitumour activity in postmenopausal women diagnosed with breast cancer. nih.govresearchgate.net It is considered a useful therapeutic option in the management of endocrine-dependent advanced breast cancer. nih.gov

Objective Response Rates and Disease Stabilization

Clinical studies have evaluated the objective response rates and disease stabilization achieved with this compound in postmenopausal patients with advanced breast cancer. In a phase II study involving 66 evaluable postmenopausal patients with advanced breast cancer, objective responses were observed in 19 patients (29%), including 8 complete responses. nih.gov In this study, 56 of the evaluable patients were estrogen receptor (ER) positive. nih.gov Another phase II study with 91 postmenopausal or surgically oophorectomized women, most of whom had received previous hormonal treatment and/or chemotherapy, reported complete or partial response in 23% of patients and disease stabilization in 29%. nih.gov A pilot study in evaluable postmenopausal patients with advanced breast cancer, all of whom had prior treatment with Tamoxifen (B1202), showed an objective response rate of 25%. e-mjm.org A further 31% of evaluable patients in this study had disease stabilization, defined as freedom from disease progression for 10 weeks or more. e-mjm.org The total number of evaluable patients who experienced either stabilization or objective response was 56%. e-mjm.org

Study Type Number of Evaluable Patients Objective Response Rate (ORR) Disease Stabilization (SD) Total Clinical Benefit (ORR + SD)
Phase II 66 29% (19 patients) Not specified Not specified
Phase II 91 23% 29% 52%
Pilot Study 16 25% (4 patients) 31% (5 patients) 56% (9 patients)

Efficacy in Soft Tissue, Visceral, and Bone Metastases

This compound has shown efficacy across different sites of metastatic disease. In a phase II study, responses were assessed in relation to disease sites. Similar objective response rates were obtained in soft tissue (33%) and viscera (30%), while the response rate in bone was 18%. nih.gov Another review indicated that highest response rates with this compound are observed in soft tissue metastases. nih.govresearchgate.net In a study evaluating bone metabolism markers in patients with bone metastases treated with this compound, a good correlation was observed between marker level modifications and the clinical evolution of skeletal metastases. karger.com Patients with progressive disease showed increasing levels of markers, while those in regression showed a reduction. karger.com

Patient Subgroups and Response Predictors (e.g., prior Tamoxifen response, ER status)

Certain patient characteristics have been explored as potential predictors of response to this compound therapy. Studies suggest that patients who had previously responded to Tamoxifen show favorable results with this compound. nih.gov Highest response rates are observed in patients with estrogen-responsive tumors and in those who showed a response to previous endocrine therapy. nih.govresearchgate.net In a phase II study, 56 out of 66 evaluable patients were ER positive, and objective responses were obtained in 29% of the evaluable patients. nih.gov A study in de novo Tamoxifen-resistant patients with metastatic breast cancer treated with this compound observed objective responses in 8 out of 24 patients (33%), with one complete and seven partial responses. karger.com This suggests that de novo Tamoxifen-resistant patients may still be suitable for further hormonal treatment with this compound. karger.com

Comparative Clinical Studies with Other Endocrine Therapies

This compound has been compared with other endocrine therapies, including Tamoxifen and other aromatase inhibitors, to assess its relative efficacy.

Comparison with Other Aromatase Inhibitors (e.g., Anastrozole (B1683761), Letrozole (B1683767), Exemestane (B1683764), Aminoglutethimide)

This compound has also been compared with other aromatase inhibitors. A small randomized comparative study compared this compound with Anastrozole in postmenopausal women with advanced breast cancer. aacrjournals.org This study found that Anastrozole provided more effective, reliable, and consistent estradiol (B170435) suppression (79% reduction) compared to this compound (58% reduction) at usual therapeutic doses. aacrjournals.orgnih.govnih.gov Anastrozole produced a greater and more consistent suppression of estradiol, estrone (B1671321), and estrone sulfate (B86663) levels compared to this compound. nih.gov For instance, the mean fall in estradiol level was 79% with Anastrozole versus 58% with this compound based on 2- and 4-week measurements. nih.gov Similarly, estrone and estrone sulfate levels were suppressed to a greater extent by Anastrozole (85% and 92% respectively) compared to this compound (67% and 67% respectively) after four weeks. nih.gov

Newer generation aromatase inhibitors like Anastrozole, Letrozole, and Exemestane are considered to provide greater suppression of estrogens than earlier inhibitors such as Aminoglutethimide (B1683760), Fadrozole (B1662666), and this compound. aacrjournals.org Clinical data suggest that Anastrozole, Letrozole, and Exemestane are more effective than Tamoxifen as first-line treatments in patients with metastatic breast cancer. taylorandfrancis.com Anastrozole and Letrozole are approved for first-line treatment of postmenopausal, ERα-positive advanced breast cancer based on clinical results. taylorandfrancis.com

Studies have also investigated the use of this compound in patients who have progressed on other endocrine therapies, including other aromatase inhibitors. In one study, 112 postmenopausal women with advanced breast cancer who had previously received Aminoglutethimide were treated with this compound, resulting in a 21% partial response rate and 22% stable disease. karger.combioscientifica.com Patients responded to this compound regardless of their prior response to Aminoglutethimide. karger.com Another study reported on 21 patients who had received prior this compound and were subsequently treated with Anastrozole; while Anastrozole did not result in objective responses in this group, 62% of patients had stabilization of disease, with 24% having stabilization lasting over 6 months. karger.com This suggests a lack of complete cross-resistance between steroidal (like this compound and Exemestane) and non-steroidal (like Anastrozole and Letrozole) aromatase inhibitors. bioscientifica.com

Clinical Trial Methodologies and Outcomes

Phase II and Phase III Clinical Trials

Phase II and Phase III clinical trials have played a crucial role in establishing the clinical profile of this compound. These trials have provided detailed research findings regarding its effectiveness in different patient populations and treatment settings.

Phase III trials have further compared this compound with other standard endocrine therapies. In a comparative Phase III trial of first-line therapy for postmenopausal women with advanced breast cancer, this compound was compared to tamoxifen. A total of 409 patients were randomized. Of the 348 evaluable patients, 33% showed an objective response to this compound, compared to 37% for tamoxifen. The median duration of response was 15 months for this compound and 20 months for tamoxifen. While there were no statistically significant differences in objective response rates, duration of response, or survival, time to disease progression and time to treatment failure significantly favored tamoxifen in this study. aacrjournals.orgnih.gov

While this compound has shown efficacy, comparative studies with newer aromatase inhibitors have indicated differences in estrogen suppression. A small randomized study comparing this compound with anastrozole over 4 weeks in postmenopausal women with advanced breast cancer found that anastrozole resulted in more effective, reliable, and consistent estradiol suppression (79% reduction) compared to this compound (58% reduction). aacrjournals.org Similarly, a study comparing vorozole (B144775) with this compound in postmenopausal women showed greater suppression of serum estrone, estradiol, and estrone sulfate levels with vorozole. nih.gov

Here are some data points from the clinical trials:

Study Type (Phase)Patient PopulationComparison ArmNumber of Patients (Evaluable)Objective Response Rate (this compound)Objective Response Rate (Comparator)Median Duration of Response (this compound)Median Duration of Response (Comparator)
Phase IIAdvanced breast cancer, postmenopausal, prior therapyNot applicable9123% (CR + PR)-Not specified-
Phase IIAdvanced breast cancer, postmenopausal, ER positiveNot applicable6629% (CR + PR)-Not specified-
Phase II (Dose comparison)Advanced breast cancer, postmenopausal, ER positive/unknownThis compound 500 mg143 (69 for 250 mg, 68 for 500 mg)28% (250 mg)46% (500 mg)Not specifiedNot specified
Multicentre RandomizedBreast cancer at first relapse after tamoxifenThis compound 500 mg152 (73 for 250 mg, 79 for 500 mg)30% (250 mg)40% (500 mg)Similar to TAM Similar to this compound
Phase IIIAdvanced breast cancer, postmenopausal, first-lineTamoxifen409 (348 evaluable)33%37%15 months20 months
Phase III (Crossover)Advanced breast cancer, postmenopausal, failed tamoxifenMegestrol (B1676162) acetate (B1210297)179Not significantly differentNot significantly differentNot specifiedNot specified
Open TrialAdvanced breast cancer, postmenopausal, failed tamoxifenMegestrol acetate547Not significantly differentNot significantly differentNot specifiedNot specified
Study in ElderlyAdvanced breast cancer, elderly postmenopausalNot applicable3551%-9.5 months-
Study Type (Phase)Comparison ArmNumber of PatientsTime to Progression (this compound)Time to Progression (Comparator)Time to Treatment Failure (this compound)Time to Treatment Failure (Comparator)Overall Survival (this compound)Overall Survival (Comparator)
Phase IIITamoxifen409Favored Tamoxifen significantlyFavored Tamoxifen significantlyFavored Tamoxifen significantlyFavored Tamoxifen significantly35 months38 months
Phase III (Crossover)Megestrol acetate179Not significantly differentNot significantly different3.9 months3.7 monthsNot specifiedNot specified
Open TrialMegestrol acetate547Not specifiedNot specifiedNot significantly differentNot significantly differentNot significantly differentNot significantly different

These trials collectively demonstrate that this compound is an effective endocrine therapy for postmenopausal women with advanced breast cancer, showing comparable efficacy to tamoxifen and megestrol acetate in certain settings, particularly as second-line treatment after tamoxifen failure. aacrjournals.orgnih.gove-mjm.org

Pharmacology and Metabolism of Formestane in Biological Systems

Metabolic Pathways and Metabolite Identification

Formestane undergoes significant metabolism in biological systems, primarily in the liver. nih.govdrugbank.com The main route of elimination is through the renal excretion of its metabolites. researchgate.netresearchgate.netnih.gov

Identification of Urinary Metabolites

Metabolic studies in humans have identified several urinary metabolites of this compound. Phase I metabolism is largely reductive, leading to the formation of dihydroxylated compounds. nih.govdrugbank.comnih.gov Key reduction products include 3β-hydroxy-5α-androstane-4,17-dione and 3α-hydroxy-5β-androstane-4,17-dione. nih.govdrugbank.com Further reduction can yield isomers of 3ξ,4ξ-dihydroxy-5ξ-androstan-17-one. nih.gov Additionally, oxidation products such as 4-hydroxyandrosta-4,6-diene-3,17-dione and 4-hydroxyandrosta-1,4-diene-3,17-dione have been determined. nih.govnih.gov

Phase II metabolism involves conjugation, with glucuronidation and sulfation being significant pathways. nih.govnih.gov The direct 4-O-glucuronide of this compound is a major metabolite found in urine and bile. researchgate.netresearchgate.netnih.govnih.gov Other major metabolites identified include 3-O-sulfates of 3β,4β-dihydroxy-5α-androstane-17-one and 3α,4β-dihydroxy-5α-androstane-17-one. researchgate.netresearchgate.net 4-hydroxytestosterone (B1222710), the 17β-hydroxylated analog of this compound, has also been identified as a metabolite, particularly after oral administration in women. nih.gov

The main specific metabolites detected in urine, varying in proportion depending on the administration route, are 4α-hydroxyepiandrosterone (4OH-EA) and 4α-hydroxyandrosterone (4OH-A). wada-ama.org Among the described metabolites, 4α-hydroxyepiandrosterone appears to have a longer detection window. wada-ama.orguniroma1.it

Analysis of Metabolic Ratios for Differentiation of Origin

Metabolic ratios can be utilized to help differentiate the origin of this compound (endogenous vs. synthetic) and the route of administration (oral vs. transdermal). researchgate.netuniroma1.itnih.govx-mol.com The kinetic profile of this compound and its major metabolites differs between oral and transdermal applications. researchgate.netuniroma1.itnih.govx-mol.com After oral administration, a shift in the excretion of the metabolites compared to the parent compound is observed, which is absent after transdermal application. researchgate.netuniroma1.itnih.govx-mol.com

While a simple criterion based on metabolic ratios cannot definitively differentiate endogenous from synthetic origin in all cases, the ratio between 4-hydroxyepiandrosterone and this compound (4OH-EA/4OH-AED) has been proposed to help identify the endogenous origin after oral administration. researchgate.netuniroma1.itnih.govx-mol.com In cases of endogenous production, the concentration of 4OH-EA was found to be significantly lower or undetectable compared to levels observed after an oral dose of this compound where 4OH-EA concentration was 2–10 times higher than this compound itself. uniroma1.it

The ratio between 4-hydroxyepiandrosterone and 4-hydroxyandrosterone (4OH-EA/4OH-A) can be used to differentiate the route of administration. researchgate.netuniroma1.itnih.govx-mol.com Ratios higher than one (4OH-EA/4OH-A > 1) are indicative of oral administration. researchgate.netuniroma1.itnih.govx-mol.com

Table 1: Key Urinary Metabolites of this compound

Metabolite NameType of Metabolism InvolvedNotes
This compound-4-O-glucuronidePhase II (Glucuronidation)Major metabolite in urine and bile. researchgate.netresearchgate.netnih.govnih.gov
3β,4β-dihydroxy-5α-androstane-17-onePhase I (Reduction)Exocon, found as 3-O-sulfate conjugate. researchgate.netresearchgate.net
3α,4β-dihydroxy-5α-androstane-17-onePhase I (Reduction)Exocon, found as 3-O-sulfate conjugate. researchgate.netresearchgate.net
4α-hydroxyepiandrosterone (4OH-EA)Phase IMajor specific metabolite, longer detection window. wada-ama.orguniroma1.it
4α-hydroxyandrosterone (4OH-A)Phase IMajor specific metabolite. wada-ama.org
4-hydroxytestosteronePhase I (Reduction)17β-hydroxylated analog, identified as a metabolite. nih.govresearchgate.netdrugbank.com
4-hydroxyandrosta-4,6-diene-3,17-dionePhase I (Oxidation)Oxidation product. nih.govnih.gov
4-hydroxyandrosta-1,4-diene-3,17-dionePhase I (Oxidation)Oxidation product. nih.govnih.gov

Impact on Endogenous Hormone Levels

This compound, as an aromatase inhibitor, significantly impacts endogenous hormone levels, primarily by suppressing estrogen synthesis. patsnap.compatsnap.comnih.gov

Suppression of Estrogen Levels

This compound irreversibly inhibits the aromatase enzyme, thereby preventing the conversion of anrogens (like testosterone) into estrogens (estrone and estradiol). patsnap.compatsnap.com This leads to a reduction in circulating estrogen levels. patsnap.compatsnap.comnih.gov Studies in postmenopausal women with advanced breast cancer have shown that this compound can suppress serum estrogen levels. nih.gov However, the degree of suppression can vary, and in some cases, estrogen levels may increase after a period of treatment, particularly following prior therapy with non-steroidal aromatase inhibitors. nih.gov

Effects on Gonadotropin Secretion (LH)

The inhibition of estrogen synthesis by this compound can lead to an increase in luteinizing hormone (LH) levels. wada-ama.orguniroma1.it Estrogens exert negative feedback on the pituitary gland, suppressing the release of gonadotropins, including LH. wada-ama.org By reducing estrogen levels, this compound disrupts this feedback loop, resulting in elevated LH secretion. wada-ama.orguniroma1.it An increase in testosterone (B1683101) production is expected as a consequence of increased LH. wada-ama.orguniroma1.it

Considerations in Non-Human Biological Systems

While the primary focus of this compound research has been in human biological systems, particularly in the context of breast cancer treatment and anti-doping analysis, some considerations exist for non-human systems. Studies have investigated the metabolism of this compound in rats, identifying the glucuronide as a major biliary metabolite. nih.govcapes.gov.br Research has also explored the in vitro and in vivo effects of 4-hydroxyandrostenedione (this compound) on steroidogenesis in murine Leydig tumor cells, showing effects on progesterone (B1679170) levels and conversion to testosterone. aacrjournals.org The potential for the illicit use of aromatase inhibitors, including this compound, in animal husbandry for purposes such as fattening has also been noted. researchgate.net Limited studies exist on the detection of exogenous this compound in the urine of sports horses, but published literature on its presence in bovine or porcine urine is scarce. researchgate.netresearchgate.net

Detection in Animal Urine (e.g., porcine, bovine, equine)

Studies have investigated the presence of this compound in the urine of various animal species. In a survey of over 200 bovine and porcine urine samples from Dutch farms, this compound was detected in a percentage of samples. tandfonline.comnih.govresearchgate.nettandfonline.com Specifically, this compound was detected in 18 out of 103 porcine urine samples (17%) and two out of 114 bovine urine samples (2%). tandfonline.comnih.govresearchgate.nettandfonline.com Indicative levels in the porcine samples ranged from 15 to 72 ng/ml. tandfonline.com

Limited studies have also reported the detection of exogenous this compound in sports horse urine. tandfonline.comresearchgate.netresearchgate.net Research into the metabolism of this compound in horses has identified the parent drug and several metabolites in post-administration urine. researchgate.netnih.gov Monitoring 4-hydroxytestosterone in the glucuronide-conjugated fraction has been suggested as a method to best achieve detection of this compound administration in horses, with detection possible for up to 34 hours post-administration. researchgate.netnih.gov

Table 1: Detection of this compound in Bovine and Porcine Urine (Survey Data)

Animal SpeciesNumber of Samples AnalyzedNumber of Samples DetectedPercentage DetectedIndicative Levels (ng/ml)
Porcine1031817%15–72
Bovine11422%~1

*Data compiled from reference tandfonline.com.

Endogenous vs. Exogenous Origin in Animals

Distinguishing between the endogenous and exogenous origin of this compound in animals presents a challenge, similar to that in human doping control. tandfonline.comnih.govresearchgate.nettandfonline.comresearchgate.netresearchgate.net While this compound can be of endogenous origin in humans and found at low levels in urine, data for bovine and porcine animals has been limited. tandfonline.comnih.govresearchgate.nettandfonline.comresearchgate.netresearchgate.net

Analyses of reference samples from untreated bovine animals have demonstrated the presence of this compound, suggesting an endogenous origin in this species. tandfonline.comnih.govresearchgate.nettandfonline.com In these samples, this compound was detected at levels around 1 ng/ml. tandfonline.com However, in porcine animals, findings of endogenous this compound had not been reported in the literature as of some studies. tandfonline.comnih.govresearchgate.nettandfonline.com The detection of this compound in a notable percentage of porcine survey samples necessitates further investigation into its origin in this species. tandfonline.comnih.govresearchgate.nettandfonline.com

Future research utilizing techniques such as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS) is needed to definitively determine whether the detected this compound in porcine and bovine urine is of endogenous or exogenous origin. tandfonline.comnih.govresearchgate.nettandfonline.comresearchgate.netfigshare.comwur.nl GC-c-IRMS can help differentiate between endogenous and exogenous compounds by analyzing the carbon isotope ratio. tandfonline.comresearchgate.netresearchgate.netuniroma1.it For equine samples, analysis of data from routine screening has suggested that this compound was not present endogenously. researchgate.net

Additional information regarding the natural occurrence and metabolic pathways of this compound in porcine and bovine animals is required for a comprehensive understanding of its origin. tandfonline.comnih.govresearchgate.nettandfonline.com

Mechanisms of Resistance to Formestane and Aromatase Inhibitors

Intrinsic Resistance Mechanisms in Tumor Biology

Intrinsic resistance refers to the lack of response to AI therapy from the outset of treatment nih.gov. This can occur despite the tumor being classified as estrogen receptor-positive nih.gov.

Estrogen-Independent Proliferation Pathways

Some breast cancers exhibit clinical resistance to AIs despite having functional ER and effective estrogen deprivation nih.gov. In these cases, tumor proliferation and growth may be driven by estrogen-independent pathways nih.gov. This means that while AI treatment successfully reduces estrogen-regulated gene expression, it does not impact the genes associated with cellular proliferation that are activated by other signaling routes nih.gov. This phenotype has been observed in some breast cancers clinically resistant to neoadjuvant treatment with letrozole (B1683767) nih.gov. Growth factor receptor-mediated pathways, such as HER2 and IGF-IR, and their downstream signaling cascades like MAPK and PI3K, can activate ER signaling independently of estrogen or promote cell growth through ER-independent mechanisms nih.govbioscientifica.comaacrjournals.orgfrontiersin.org.

Acquired Resistance and Cross-Resistance

Acquired resistance develops in tumors that initially responded to AI therapy but subsequently relapsed nih.govbioscientifica.com. This is thought to involve changes in ER behavior and the activation of alternative signaling pathways bioscientifica.com.

Emergence of ESR1 Mutations

Mutations in the estrogen receptor 1 gene (ESR1), which encodes ERα, have been identified as a significant mechanism of acquired resistance to AIs targetedonc.comaacrjournals.orgcap.orgmdpi.com. These mutations are relatively rare in primary tumors but are frequently detected in metastatic breast cancer that has progressed after AI therapy targetedonc.comaacrjournals.orgcap.org. ESR1 mutations, particularly those in the ligand-binding domain, can lead to constitutive activation of the ER, making it independent of estrogen for its activity aacrjournals.orgmdpi.com. This ligand-independent activation allows cancer cells to proliferate despite the low estrogen levels achieved by AI treatment mdpi.com. Studies have shown that the detection of ESR1 mutations in circulating tumor DNA (ctDNA) is associated with worse outcomes in patients treated with exemestane (B1683764) aacrjournals.org. The prevalence of ESR1 mutations increases significantly in metastatic, endocrine therapy-resistant cancers, found in 10-50% of cases cap.org.

Activation of Signal Transduction Pathways (e.g., PI3K/AKT/mTOR)

Activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, is a key mechanism of acquired resistance to AIs bioscientifica.comfrontiersin.orgbohrium.comyuntsg.com. This pathway plays a central role in cell growth, survival, and proliferation yuntsg.com. Hyperactivation of the PI3K/AKT/mTOR pathway can occur through various mechanisms, including mutations in genes like PIK3CA (which encodes a subunit of PI3K) or loss of the tumor suppressor PTEN frontiersin.orgyuntsg.com. This activation can promote estrogen-independent cell survival and proliferation, bypassing the effects of estrogen deprivation yuntsg.com. Crosstalk between ER and growth factor receptor pathways, such as HER2, can also activate the PI3K/AKT/mTOR pathway, contributing to resistance nih.govfrontiersin.orghematologyandoncology.net. Preclinical studies have demonstrated that PI3K/AKT/mTOR pathway activation is a mechanism of acquired resistance to long-term estrogen deprivation yuntsg.com.

Cross-Resistance Patterns with Other Aromatase Inhibitors

An interesting clinical observation is the lack of complete cross-resistance between different types of aromatase inhibitors, specifically between steroidal inhibitors like Formestane and exemestane, and non-steroidal inhibitors like anastrozole (B1683761) and letrozole aacrjournals.orgnih.gov. While some studies suggest cross-resistance between letrozole and exemestane in cell line models spandidos-publications.com, clinical observations indicate that patients progressing on a non-steroidal AI may still benefit from treatment with a steroidal inactivator and vice versa aacrjournals.orgbioscientifica.com. This suggests that the mechanisms of resistance may differ between the two classes of AIs nih.gov. The difference in enzyme binding site and their effect on the aromatase enzyme (steroidal inhibitors cause irreversible inactivation, while non-steroidal inhibitors bind non-covalently) may contribute to these differential resistance patterns patsnap.comaacrjournals.orgnih.gov. The lack of complete cross-resistance highlights the importance of considering alternative mechanisms of action and drug disposition at the tumor level nih.govbioscientifica.com.

Here is a table summarizing some of the key resistance mechanisms discussed:

Resistance MechanismType of ResistanceDescription
Lack of Functional Estrogen ReceptorIntrinsicAbsence of functional ER signaling despite apparent ER positivity. nih.gov
Estrogen-Independent ProliferationIntrinsicTumor growth driven by pathways not dependent on estrogen signaling. nih.gov
ESR1 MutationsAcquiredMutations in the ER gene leading to constitutive, ligand-independent ER activation. targetedonc.comaacrjournals.orgcap.orgmdpi.com
PI3K/AKT/mTOR Pathway ActivationAcquiredActivation of a key survival and proliferation pathway, often bypassing estrogen signaling. bioscientifica.comfrontiersin.orgbohrium.comyuntsg.com
Differential Cross-Resistance PatternsAcquiredLack of complete cross-resistance between steroidal and non-steroidal AIs. aacrjournals.orgnih.gov

Tumor Microenvironment and Resistance

The tumor microenvironment (TME) plays a crucial role in modulating the response to aromatase inhibitors and contributing to the development of resistance. This complex ecosystem comprises cancer cells, stromal cells (such as cancer-associated fibroblasts and tumor-associated macrophages), immune cells, the extracellular matrix (ECM), and various secreted factors like cytokines and growth factors. plos.orgwikipedia.orgwikipedia.org

Interactions between cancer cells and the surrounding stroma can significantly influence signaling pathways that promote resistance to AIs. plos.org For instance, stromal cells have been shown to secrete growth factors that can enhance aromatase activity, thereby supporting tumor growth even in the presence of aromatase inhibitors. plos.org The composition and remodeling of the ECM can also impact drug delivery and efficacy, further complicating treatment outcomes. plos.orgwikipedia.org

Cancer-associated fibroblasts (CAFs) are another critical stromal cell type that contributes to AI resistance. CAFs can induce angiogenesis, remodel the ECM, and reprogram energy metabolism, all of which promote tumor cell growth, invasion, and metastasis. wikipedia.orgmims.com Furthermore, CAFs have been shown to upregulate aromatase expression in hormone receptor-positive breast cancer, contributing to endocrine resistance. mims.com

Biomarkers for Predicting Resistance

Identifying accurate biomarkers to predict response or resistance to aromatase inhibitors is crucial for personalizing treatment strategies and improving patient outcomes. nih.gov While estrogen receptor (ER) expression is the primary biomarker for endocrine therapy, it is not sufficient for predicting individual patient responses. nih.gov

The proliferation marker Ki67 has also been widely used, particularly in the neoadjuvant setting, to assess tumor response to endocrine therapy and predict long-term outcome. wikipedia.orgnih.govwikidata.org Changes in Ki67 expression after a short course of AI treatment may be more predictive of response than baseline levels. wikipedia.orgnih.gov

Gene expression profiling has led to the identification of multi-gene signatures that can predict sensitivity or resistance to AIs. nih.govnih.gov For example, an 81-gene signature known as Aromatase Inhibitor Resistant–CDK4/6 Inhibitor Sensitive (AIR-CIS) was developed to identify patients who are likely to respond poorly to AIs and may benefit from treatment with CDK4/6 inhibitors. nih.gov Another study identified a four-gene classifier (IL6ST, NGFRAP1, ASPM, and MCM4) based on baseline and post-treatment gene expression levels that showed high accuracy in predicting response to letrozole and was validated for anastrozole. nih.gov

Epigenetic modifications, such as DNA methylation and histone modifications, are also being explored as potential biomarkers for predicting endocrine resistance. mims.comciteab.com Studies have investigated the role of DNA methylation patterns, such as PITX2 methylation, and histone modification profiles, like H3K27me3, in predicting outcomes in patients treated with AIs. mims.comciteab.com

Changes in the expression or activity of other signaling proteins and receptors, such as IGF1R, have also been observed in the context of AI resistance and are being investigated as potential biomarkers and therapeutic targets. wikidata.org While CDK6 expression was found to be increased in some endocrine-resistant cell lines, it did not show significant alterations in tested this compound-resistant cell lines, suggesting it may be a more specific biomarker for resistance to other endocrine therapies like fulvestrant (B1683766) rather than a general marker for AI resistance, including this compound. ontosight.ai

Drug Interactions and Co Administration Studies

Pharmacokinetic and Pharmacodynamic Interactions with Other Medications

Formestane undergoes reductive metabolism primarily in the liver, followed by glucuronidation. nih.govdrugbank.comhiv-druginteractions.orgresearchgate.net Drugs that are also metabolized by the liver could potentially compete with this compound, affecting its efficacy. patsnap.com Examples of medications that might interact due to hepatic metabolism include certain antifungal medications like ketoconazole (B1673606) and antibiotics such as erythromycin. patsnap.com

Pharmacodynamic interactions can occur when co-administered drugs influence the same biological pathways as this compound. This compound's primary pharmacodynamic effect is the significant reduction of estrogen levels through aromatase inhibition. patsnap.comnih.govdrugbank.com Any medication that also influences estrogen levels could potentially interact with this compound, leading to unpredictable changes in hormone levels. patsnap.com

Studies have investigated the endocrine effects of this compound. When administered intramuscularly, this compound at a clinical dose has been shown to result in a mean suppression of aromatase activity by approximately 85%. bioscientifica.com Comparative trials with other aromatase inhibitors, such as anastrozole (B1683761), indicated that while anastrozole might be more consistent at suppressing estrogen levels, the clinical significance of this difference was unverified in those early comparisons. drugbank.com this compound administered intramuscularly has generally shown no significant changes in luteinizing hormone (LH), follicle-stimulating hormone (FSH), or sex hormone-binding globulin (SHBG) concentrations, which are indicators of androgenic or estrogenic activity. bioscientifica.comnih.gov However, oral administration of this compound has been associated with a decrease in SHBG concentrations. bioscientifica.comnih.gov

Some specific potential interactions have been noted based on metabolic pathways. For instance, the metabolism of certain drugs like Aripiprazole and Aripiprazole lauroxil might be increased when combined with this compound. drugbank.com Conversely, some drugs may decrease the excretion rate of this compound, potentially leading to higher serum levels. These include Arsenic trioxide, Atomoxetine, Abacavir, Aceclofenac, Acemetacin, Acetaminophen, Acetylsalicylic acid, Aminophenazone, Antrafenine, Apalutamide, Apremilast, Arformoterol, Antipyrine, Capreomycin, Carbidopa, Carboplatin, and Carmustine. drugbank.com Amiloride and Acetazolamide, on the other hand, may increase the excretion rate of this compound, potentially resulting in lower serum levels and reduced efficacy. drugbank.com The metabolism of drugs like Acenocoumarol, Aminophylline, Amiodarone, Amlodipine, Astemizole, Atazanavir, Axitinib, and Carbamazepine may be increased when combined with this compound. drugbank.com

While coadministration with Cabotegravir and Rilpivirine has not been specifically studied, a clinically significant pharmacokinetic interaction is considered unlikely based on this compound's reductive metabolism by hepatic hydroxysteroid dehydrogenase and glucuronidation, pathways not significantly interfered with by these antiretroviral drugs. hiv-druginteractions.orghiv-druginteractions.org Similarly, a significant interaction with Cobicistat is not expected as this compound undergoes reductive metabolism and glucuronidation, and there is no evidence that Cobicistat inhibits or induces UGTs. hiv-druginteractions.org Efavirenz, a CYP inducer, could potentially decrease this compound exposure due to induction of glucuronidation, suggesting a need to monitor this compound's therapeutic effect if co-administered. hiv-druginteractions.org

Impact on Hepatic Metabolism

This compound undergoes significant hepatic metabolism. nih.govdrugbank.com Phase I metabolism is primarily reductive, producing metabolites such as 3 beta-hydroxy-5alpha-androstane-4,17-dione and 3alpha-hydroxy-5beta-androstane-4,17-dione, which undergo further reduction. nih.govdrugbank.com A key metabolic step involves a keto reduction on carbon number three. nih.govdrugbank.com The main metabolite identified is 4-hydroyxyandrost-4-ene-3,17-dione-4-glucuronide, formed through conjugation in Phase II metabolism, which also includes sulfation. nih.govdrugbank.comresearchgate.net Oxidation products like 4-hydroxyandrosta-4,6-diene-3,17-dione and 4-hydroxyandrosta-1,4-diene-3,17-dione have also been identified. nih.gov

This compound has been identified as a Cytochrome P450 3A4 inducer. drugbank.com This induction potential suggests that this compound could increase the metabolism of drugs that are substrates of CYP3A4. drugbank.com

Interactions Affecting Estrogen Levels

This compound's primary mechanism of action is the irreversible inhibition of aromatase, the enzyme responsible for estrogen synthesis. patsnap.compatsnap.comnih.gov This leads to a significant reduction in estrogen levels in postmenopausal women. patsnap.comnih.govdrugbank.com Therefore, any substance that affects estrogen production, metabolism, or receptor binding could potentially interact with this compound.

Medications or substances that increase estrogen levels or mimic estrogen activity could counteract the effects of this compound. Conversely, substances that further suppress estrogen or interfere with its action could have additive effects. While specific clinical studies detailing interactions with a wide range of estrogen-modulating drugs in the context of this compound treatment are limited in the provided search results, the fundamental mechanism of this compound highlights the potential for such interactions.

Co-administration with Phytoestrogens

Phytoestrogens are plant-derived compounds that can exert estrogenic effects. aaem.pl Given that this compound aims to reduce estrogen levels, there is a theoretical concern that co-administration with phytoestrogens could interfere with its therapeutic efficacy, particularly in hormone-dependent cancers. aaem.pl

Research into the interaction between phytoestrogens and aromatase inhibitors, including this compound, suggests that caution may be warranted. aaem.plresearchgate.net Some studies on other aromatase inhibitors and phytoestrogens like genistein (B1671435) have indicated a potential for phytoestrogens to negate the inhibitory effect on tumor growth in experimental models. icm.edu.pl

However, a specific study examining the co-administration of this compound and an isopropanolic extract of black cohosh (a source of phytoestrogens) in a rat model of chemically induced mammary carcinoma did not raise concerns about this combination. researchgate.netnih.gov In this study, this compound treatment significantly reduced neoplastic growth and serum estrogen levels, and these effects were not abolished by the co-administration of black cohosh extract. researchgate.netnih.gov The study utilized two low doses of this compound and a high dose of the black cohosh extract. researchgate.netnih.gov

Despite this specific finding, the broader understanding of phytoestrogens' potential to interact with hormone therapies suggests that patients undergoing treatment with aromatase inhibitors like this compound should be informed about the potential risks of phytoestrogen supplementation. aaem.pl

Analytical Methodologies and Detection in Research

Chromatographic and Spectrometric Techniques

Chromatography coupled with mass spectrometry are the cornerstone techniques for Formestane analysis, offering the necessary sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem variant (GC-MS/MS) are widely employed for the detection of this compound and its metabolites in urine samples, particularly in anti-doping analysis. uni.lunih.govwikidata.orgwikipedia.orgnih.govnih.gov GC-MS provides a robust method for separating volatile or derivatized analytes before their detection by mass spectrometry. The use of GC-MS/MS enhances selectivity and sensitivity by employing multiple stages of mass analysis, which helps to mitigate interference from endogenous compounds. uni.luwikidata.orgnih.govnih.gov

Research has utilized GC-MS and GC-MS/MS to study the metabolic profile of this compound following administration. wikidata.orgwikipedia.orgnih.govnih.gov For instance, studies involving oral and transdermal administration of this compound in volunteers have employed GC-MS/MS to monitor this compound and its major metabolites like 4α-hydroxy-epiandosterone (4OH-EA) and 4α-hydroxy-androsterone (4OH-A). wikipedia.orgnih.govnih.gov The detection of this compound by GC-MS using a single quadrupole can achieve low detection limits, although potential interference with other compounds like 2-hydroxyandrostenedione has been noted if MS/MS is not applied. nih.govnih.gov Specific ions and transitions are monitored for the identification and quantification of this compound and its metabolites using GC-MS/MS. nih.govwikipedia.org

Data from validation studies for urinary this compound analysis by GC-MS have shown linearity in the range of 5 to 500 ng/mL. nih.gov Precision, evaluated through the analysis of spiked urine samples, demonstrated acceptable within and between-assay variability. nih.gov Detection limits (LOD) and limits of quantification (LOQ) are estimated based on the standard error and slope of the calibration curve. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are also utilized for the analysis of this compound and other aromatase inhibitors. nih.govwikidata.orgnih.goviiab.me LC-MS/MS is particularly useful for compounds that are less volatile or thermally labile, complementing GC-MS based methods. This technique involves separating analytes using liquid chromatography before their detection and fragmentation in a mass spectrometer. LC-MS/MS offers high sensitivity and specificity, making it suitable for the detection of this compound and its metabolites in complex biological matrices like urine. wikidata.orgiiab.me Methods employing UHPLC-MS/MS have been developed and validated for the determination and confirmation of aromatase inhibitors, including this compound, in biological samples such as bovine and porcine urine. iiab.me

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Isotope Ratio Mass Spectrometry (IRMS) for Origin Determination

A critical aspect of this compound analysis, particularly in anti-doping, is distinguishing between endogenously produced this compound and that administered exogenously. uni.lunih.govwikidata.orgnih.govnih.govnih.goviiab.me this compound can be produced endogenously in small amounts, leading to its detection in urine samples at low concentrations. nih.govnih.govnih.gov To establish the exogenous origin of detected this compound, Isotope Ratio Mass Spectrometry (IRMS), specifically Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS), is mandatory according to regulations by organizations like the World Anti-Doping Agency (WADA). uni.lunih.govwikidata.orgnih.govnih.govnih.gov

IRMS measures the ratio of stable isotopes (e.g., ¹³C/¹²C) in a compound. Synthetic steroids often have a different isotopic signature compared to those produced naturally in the body. nih.gov While IRMS is essential for confirming the exogenous origin, the methods are often time-consuming and may require extensive sample purification steps, such as consecutive liquid chromatographic purifications, to obtain extracts of sufficient purity for analysis. uni.lunih.gov Not all laboratories are equipped to perform these complex IRMS analyses. nih.govnih.gov

Research has explored strategies to reduce the need for routine IRMS analysis for every low-concentration this compound finding. A proposed threshold of 25 ng/mL in urine has been suggested, below which detected this compound is considered endogenous and does not necessitate further IRMS investigation, balancing detection window and analytical workload.

Development of Biomarkers for Detection and Route of Administration

To improve the detection of this compound abuse and potentially differentiate the route of administration, research has focused on identifying and utilizing specific urinary metabolites as biomarkers. uni.lunih.govwikidata.orgwikipedia.orgnih.govnih.gov Metabolic studies have aimed to understand the excretion patterns of this compound and its metabolites following different administration routes. nih.govwikipedia.orgnih.govnih.gov

Key metabolites identified as potential biomarkers include 4α-hydroxy-epiandosterone (4OH-EA) and 4α-hydroxy-androsterone (4OH-A). nih.govwikipedia.orgnih.govnih.govwikipedia.org Studies have shown that the kinetic profiles of this compound and its main metabolites differ between oral and transdermal administration. wikipedia.orgnih.govnih.gov For instance, a shift in the excretion of metabolites compared to the parent compound observed after oral administration is absent after transdermal application. wikipedia.orgnih.govnih.gov

Future Research Directions and Unexplored Avenues

Novel Delivery Systems and Formulations

Research is exploring novel drug delivery systems to potentially improve the efficacy and reduce side effects associated with the administration of aromatase inhibitors like Formestane. Transdermal delivery, for instance, has emerged as a viable alternative to oral administration, which can present challenges with inconsistent dissolution and variable absorption. researchgate.net Studies have investigated nanoemulsion-based transdermal creams containing aromatase inhibitors, demonstrating effective skin penetration and anti-tumor effects in preclinical models. researchgate.net While these studies have focused on third-generation aromatase inhibitors like Exemestane (B1683764) and Letrozole (B1683767), the principles and technologies explored could potentially be applied to this compound to enhance its delivery and therapeutic profile. researchgate.netresearchgate.net Modified release oral dosage forms utilizing techniques like dual retard technology are also being investigated for highly soluble active ingredients, aiming to prolong gastric residence time and reduce the quantity of release-controlling agents, which could be relevant for this compound formulations. google.com

Combinatorial Therapies to Mitigate Resistance

Combinatorial therapies are a significant area of research to overcome or mitigate resistance to aromatase inhibitors. nih.govarxiv.org Combining aromatase inhibitors with other targeted agents is being explored to enhance therapeutic outcomes. For example, studies have investigated the combined inhibitory effect of this compound and Herceptin (an anti-HER2 antibody) on breast cancer cells, suggesting that such combinations can be efficacious in experimental models, potentially mediated through HER family receptors. nih.gov Clinical studies have also indicated a partial non-cross-resistance between steroidal aromatase inhibitors like this compound and non-steroidal aromatase inhibitors, suggesting potential for sequential or combined use in cases of resistance. nih.gov Research into the mechanisms of resistance to endocrine therapy, including the role of crosstalk between estrogen receptor and HER family pathways, provides a rationale for combining agents that target both aromatase activity and these signaling pathways. nih.gov

Investigation of Endogenous this compound Origin

Research indicates that this compound can be of endogenous origin in humans and has been detected at low levels in human urine. tandfonline.comresearchgate.netuniroma1.ittandfonline.comresearchgate.net This endogenous production is thought to occur through the hydroxylation of androstenedione (B190577). researchgate.netuniroma1.it The potential for endogenous this compound has implications, particularly in anti-doping control, where it is necessary to discriminate between endogenous and exogenous sources. researchgate.netuniroma1.it Studies are ongoing to investigate the endogenous origin of this compound in other species, such as bovine and porcine animals, using techniques like gas chromatography-combustion-isotopic ratio mass spectrometry (GC-c-IRMS). tandfonline.comtandfonline.comresearchgate.net Further research is needed to fully understand the pathways and physiological conditions that lead to endogenous this compound production in humans and other animals.

Exploiting Resistance Mechanisms for New Therapies

Understanding the mechanisms by which cancer cells develop resistance to aromatase inhibitors is crucial for developing new therapeutic strategies. nih.govmdpi.com Resistance mechanisms are diverse and can involve genetic and epigenetic alterations, modifications in signal transduction pathways (such as the PI3K/AKT/mTOR pathway), and changes in the tumor microenvironment. mdpi.com Clinical studies evaluating responses to different aromatase inhibitors in patients who have developed resistance to prior endocrine therapy provide valuable insights into potential non-cross-resistance and guide the development of sequential or combination therapies. nih.gov Research is focused on identifying the underlying reasons for resistance to bypass or reverse it. nih.gov This includes investigating the role of mutations in the ESR1 gene, which can lead to ligand-independent activation of the estrogen receptor and drive resistance to aromatase inhibitors. mdpi.comesmo.org Exploiting these resistance mechanisms could involve developing drugs that target the altered pathways or overcome the effects of resistance-driving mutations.

Advanced Computational and Molecular Docking Studies

Computational studies, including molecular docking, play a significant role in the design and discovery of new aromatase inhibitors and understanding their interactions with the target enzyme. mdpi.comresearchgate.netnih.govnih.govmdpi.com These studies help elucidate the binding modes of inhibitors to the aromatase enzyme, identify key amino acid residues involved in interactions, and predict the binding affinity of potential drug candidates. researchgate.netnih.govnih.govmdpi.com Molecular docking studies have been performed for various aromatase inhibitors, including this compound, to understand their interaction mechanisms with the crystal structure of aromatase. nih.gov These computational approaches can guide the structural modification of existing compounds, like steroidal analogs, to design novel inhibitors with improved potency and selectivity. mdpi.comnih.govmdpi.com Advanced computational techniques, such as molecular dynamics simulations and QSAR (quantitative structure-activity relationship) studies, are also employed to assess the stability of ligand-receptor complexes and identify structural features important for activity, providing valuable insights for future drug design efforts. researchgate.netnih.govmdpi.com

Q & A

Q. What experimental models are most appropriate for studying Formestane’s aromatase inhibition efficacy, and how should researchers control for interspecies metabolic differences?

this compound’s selective aromatase inhibition (IC50 = 80 nM) is best studied in in vitro models using human-derived estrogen receptor-positive (ER+) breast cancer cell lines (e.g., MCF-7) . For in vivo models, ovariectomized rodents are preferred to mimic postmenopausal estrogen depletion. However, interspecies metabolic differences (e.g., murine vs. human hepatic enzyme activity) require careful dose adjustments using body surface area normalization or Km factor calculations (e.g., murine-to-rat dose conversion: 88 mg/kg × 3 [mouse Km] / 6 [rat Km] = 44 mg/kg) . Include controls for endogenous estrogen synthesis (e.g., androgen precursor supplementation) and validate aromatase activity via LC-MS/MS quantification of estrone/estradiol levels .

Q. How should researchers address this compound’s poor aqueous solubility in cell-based assays, and what solvent controls are necessary?

this compound is highly soluble in DMSO (≥50 mg/mL at 25°C) but insoluble in water or ethanol (<1 mg/mL) . For cell culture, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in serum-containing media to prevent precipitation. Include solvent controls (DMSO-only) and validate solubility via dynamic light scattering (DLS) or HPLC post-dilution. For in vivo studies, consider alternative formulations (e.g., cyclodextrin complexes) to enhance bioavailability .

Q. What methodologies are recommended for quantifying this compound’s stability under varying storage conditions?

this compound degrades at room temperature; store lyophilized powder at -20°C in airtight, light-protected vials . Assess stability via:

  • HPLC-UV : Monitor degradation peaks (λ = 240 nm) over time under stress conditions (e.g., 40°C/75% humidity).
  • Mass spectrometry : Confirm molecular integrity (m/z 302.41 for [M+H]+) and detect oxidation byproducts (e.g., 4-hydroxy-epiandrosterone) .
  • Bioactivity assays : Compare aromatase inhibition IC50 values before/after storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across preclinical and clinical studies?

Discrepancies often arise from differences in bioavailability (e.g., poor oral absorption in humans vs. intramuscular efficacy in trials) . Mitigate by:

  • Pharmacokinetic profiling : Compare AUC and Cmax in animal models (plasma LC-MS/MS) vs. human trials.
  • Metabolite analysis : Quantify active metabolites (e.g., 4-hydroxy-androstenedione) and correlate with aromatase inhibition .
  • Tumor microenvironment models : Use 3D co-cultures (cancer-associated fibroblasts + ER+ cells) to mimic in vivo stromal interactions influencing drug response .

Q. What advanced techniques improve detection sensitivity for this compound and its metabolites in anti-doping or pharmacokinetic studies?

  • GC/C/IRMS (Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry) : Distinguish endogenous vs. exogenous 4-hydroxy-androstenedione via δ<sup>13</sup>C isotopic signatures .
  • LC-MS/MS with derivatization : Enhance ionization efficiency of hydroxylated metabolites (e.g., 4OH-EA) using pentafluorobenzyl bromide .
  • Longitudinal sampling : Extend detection windows by monitoring urinary 4OH-EA, which persists longer than parent this compound .

Q. What strategies optimize this compound’s synergism with other endocrine therapies (e.g., tamoxifen) in ER+ breast cancer models?

Design factorial experiments combining this compound with:

  • Selective estrogen receptor degraders (SERDs) : Test fulvestrant (100 nM) to block residual estrogen signaling .
  • CDK4/6 inhibitors : Assess cell cycle arrest (flow cytometry) and synergy scores (Chou-Talalay method) .
  • Data interpretation : Use isobolograms to differentiate additive vs. synergistic effects and control for off-target kinase inhibition .

Methodological Considerations for Data Analysis

Q. How should researchers statistically analyze dose-response contradictions in this compound studies?

  • Non-linear regression : Fit IC50 curves (GraphPad Prism) with variable slope models to account for biphasic responses.
  • ANOVA with post-hoc correction : Compare treatment groups (e.g., this compound vs. letrozole) using Tukey’s test for multiple comparisons .
  • Meta-analysis : Pool data from heterogeneous studies (e.g., differing cell lines) using random-effects models and assess heterogeneity via I<sup>2</sup> statistics .

Q. What validation steps are critical when extrapolating this compound’s in vitro data to in vivo efficacy?

  • PBPK modeling (Physiologically Based Pharmacokinetic) : Simulate tissue distribution and hepatic clearance using in vitro metabolic stability data (e.g., microsomal t1/2) .
  • Orthotopic xenografts : Validate tumor growth inhibition in ER+ PDX (patient-derived xenograft) models with intact adrenal steroidogenesis .
  • Biomarker correlation : Link in vitro aromatase suppression (≥80% at IC50) with in vivo estradiol reduction (ELISA/LC-MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.